N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide
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Overview
Description
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with ethylene oxide, followed by cyclization.
Coupling reactions: The furan and phenylpiperazine units are coupled using reagents like carbodiimides or other coupling agents to form the final ethanediamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The phenylpiperazine moiety can be reduced under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Reduced phenylpiperazine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of furan and piperazine derivatives with biological targets.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and piperazine moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Uniqueness
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is unique due to its combination of furan and phenylpiperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c28-22(24-16-19-8-4-14-30-19)23(29)25-17-20(21-9-5-15-31-21)27-12-10-26(11-13-27)18-6-2-1-3-7-18/h1-9,14-15,20H,10-13,16-17H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDTTWXQLZGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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